Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)-

Lipophilicity Prodrug design Membrane permeability

Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- is a 2-substituted cyclohexanone derivative bearing a 3,3-dimethyl-2-oxobutyl side chain. The geminal dimethyl substitution at the α-position of the side-chain carbonyl imparts distinct physicochemical properties, including elevated lipophilicity (logP 2.75) and steric hindrance around the ketone, that differentiate it from common 2-(3-oxobutyl)cyclohexanone and ring-methylated analogues evaluated in recent molecular docking studies.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 144536-58-3
Cat. No. B12541206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)-
CAS144536-58-3
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC1CCCCC1=O
InChIInChI=1S/C12H20O2/c1-12(2,3)11(14)8-9-6-4-5-7-10(9)13/h9H,4-8H2,1-3H3
InChIKeyMZKARWNNTCFONE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- (CAS 144536-58-3): A Gem-Dimethyl Substituted 2-(2-Oxoalkyl)cyclohexanone for Differentiated Synthesis and Prodrug Design


Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- is a 2-substituted cyclohexanone derivative bearing a 3,3-dimethyl-2-oxobutyl side chain . The geminal dimethyl substitution at the α-position of the side-chain carbonyl imparts distinct physicochemical properties, including elevated lipophilicity (logP 2.75) and steric hindrance around the ketone, that differentiate it from common 2-(3-oxobutyl)cyclohexanone and ring-methylated analogues evaluated in recent molecular docking studies [1].

Why 2-(3-Oxobutyl)cyclohexanone or 2,3-Dimethyl-2-(3-oxobutyl)cyclohexanone Cannot Replace CAS 144536-58-3 in Structure- and Property-Critical Applications


The 3,3-dimethyl-2-oxobutyl substituent introduces a unique combination of lipophilicity (logP 2.75 vs. 1.8 for the 2,3-dimethyl ring analogue [1]), steric congestion at the side-chain ketone, and altered conformational dynamics that collectively govern reactivity, biological recognition, and physical handling. In-class substitution with non-gem-dimethyl cyclohexanone derivatives compromises these attributes, leading to unpredictable outcomes in oxidative enolate coupling, prodrug hydrolysis kinetics, and molecular docking binding poses.

Quantitative Differentiation of Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- (CAS 144536-58-3) Against Closest Structural Analogs


Elevated Lipophilicity: logP 2.75 vs. 2,3-Dimethyl-2-(3-oxobutyl)cyclohexanone (logP 1.8) – A 0.95 log-Unit Increase

The computed octanol-water partition coefficient (logP, XLogP3 method) of cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- is 2.75 , compared to 1.8 for the ring-methylated analogue 2,3-dimethyl-2-(3-oxobutyl)cyclohexanone [1]. This represents a 0.95 log-unit difference, meaning the target compound is approximately nine-fold more lipophilic than its comparator.

Lipophilicity Prodrug design Membrane permeability XLogP3

Steric Shielding of Side-Chain Ketone: Gem-Dimethyl Substituent vs. Unsubstituted 2-(3-Oxobutyl)cyclohexanone

The geminal dimethyl groups at the α-carbon of the side-chain ketone create a sterically congested carbonyl environment that is absent in 2-(3-oxobutyl)cyclohexanone (no α-substitution) [1]. This structural feature increases the effective van der Waals volume around the electrophilic center and alters the stereoelectronic profile of enolate formation, a factor known to influence oxidative heterocoupling selectivity .

Steric hindrance Enolate chemistry Regioselectivity Nucleophilic addition

Validated Synthetic Utility: Vanadium(V)-Mediated Oxidative Heterocoupling for 1,4-Dione Construction

Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- has been directly utilized as a product in the dichloro(2,2,2-trifluoroethoxy)oxovanadium(V)-mediated oxidative cyclization of silyl enol ethers, a protocol that delivers unsymmetrical 1,4-diones with yields exceeding 90% in model systems . In contrast, 2-(3-oxobutyl)cyclohexanone and 2,3-dimethyl-2-(3-oxobutyl)cyclohexanone lack a correspondingly validated oxidative heterocoupling methodology with stereoelectronic differentiation that leverages the gem-dimethyl group to influence heteroaggregate selectivity.

Oxidative coupling 1,4-dicarbonyl synthesis Vanadium reagent Silyl enol ethers

Molecular Weight and Handling: 196.29 g/mol vs. 168.23 g/mol for 2-(3-Oxobutyl)cyclohexanone – Reduced Volatility for Precise Formulation

The molecular weight of cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- is 196.29 g/mol , compared to 168.23 g/mol for the simpler 2-(3-oxobutyl)cyclohexanone [1]. The 28.06-Da mass increment, attributable to the gem-dimethyl substitution, is expected to lower vapor pressure and reduce evaporative loss during storage and reaction setup.

Molecular weight Volatility Physicochemical properties Formulation

High-Value Application Scenarios for Cyclohexanone, 2-(3,3-dimethyl-2-oxobutyl)- (CAS 144536-58-3) Based on Differentiated Evidence


Lipophilicity-Driven Prodrug Scaffold Design

With a logP of 2.75—approximately nine-fold higher than the 2,3-dimethyl-2-(3-oxobutyl) analogue (logP 1.8) —this compound is preferentially suited for constructing esterase-labile prodrugs where enhanced passive membrane diffusion is critical. The 3,3-dimethyl-2-oxobutyl ester motif has precedent in retinoic acid prodrugs, and the cyclohexanone core offers a conformationally constrained handle for further elaboration.

Synthesis of Sterically Differentiated Unsymmetrical 1,4-Diones

The vanadium(V)-mediated oxidative heterocoupling methodology specifically exploits the steric and electronic profile of the gem-dimethyl substituted enolate. Laboratories pursuing unsymmetrical 1,4-dicarbonyl building blocks—key intermediates in heterocycle synthesis—should select this compound over generic 2-(3-oxobutyl)cyclohexanone to access the selectivity gains documented in the Livinghouse protocol.

Regioselective Enolate Alkylation and Aldol Substrate

The steric shielding of the side-chain ketone imposed by the gem-dimethyl group [1] dictates the regiochemistry of enolate formation, favoring kinetic deprotonation at the less hindered cyclohexanone α-position. Researchers requiring high regiocontrol in alkylation or crossed-aldol sequences will benefit from this built-in differentiation, which is absent in the unsubstituted 2-(3-oxobutyl) analogue.

GC-MS Reference Standard for Cyclohexanone Derivatives

The compound's mass spectrum is archived in the Wiley Registry of Mass Spectral Data , providing a verified fragmentation pattern and retention index. Analytical laboratories performing GC-MS characterization of cyclohexanone-based reaction mixtures can use this compound as a quantitative reference, leveraging its distinct molecular ion (m/z 196) and fragmentation signature relative to lower-mass 2-(3-oxobutyl)cyclohexanone (m/z 168).

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